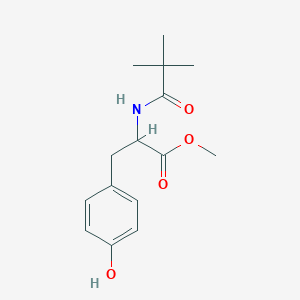![molecular formula C25H26N4O4 B4078162 N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4078162.png)
N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-(4-nitrophenoxy)acetamide
Vue d'ensemble
Description
N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-(4-nitrophenoxy)acetamide, commonly known as BPN-14770, is a small molecule drug that has been developed for the treatment of Alzheimer's disease. BPN-14770 is a selective inhibitor of phosphodiesterase 4D (PDE4D), an enzyme that plays a key role in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain.
Mécanisme D'action
BPN-14770 selectively inhibits N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-(4-nitrophenoxy)acetamide, an enzyme that breaks down cAMP in the brain. By inhibiting N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-(4-nitrophenoxy)acetamide, BPN-14770 increases the levels of cAMP, which in turn activates the protein kinase A (PKA) signaling pathway. The PKA signaling pathway plays a key role in the regulation of synaptic plasticity and memory formation in the brain.
Biochemical and Physiological Effects:
BPN-14770 has been shown to have several biochemical and physiological effects in preclinical models of Alzheimer's disease. It increases the levels of cAMP and activates the PKA signaling pathway, which leads to the phosphorylation of several proteins involved in synaptic plasticity and memory formation. BPN-14770 also reduces neuroinflammation by inhibiting the production of pro-inflammatory cytokines and chemokines in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of BPN-14770 is that it is a selective inhibitor of N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-(4-nitrophenoxy)acetamide, which reduces the risk of off-target effects. BPN-14770 has also shown good pharmacokinetic properties and can be administered orally. However, one of the limitations of BPN-14770 is that it has not yet been tested in clinical trials, and its safety and efficacy in humans are still unknown.
Orientations Futures
There are several future directions for the research and development of BPN-14770. One direction is to conduct clinical trials to test the safety and efficacy of BPN-14770 in humans. Another direction is to investigate the potential of BPN-14770 for the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of BPN-14770 on synaptic plasticity and neuroinflammation.
Applications De Recherche Scientifique
BPN-14770 has been extensively studied in preclinical models of Alzheimer's disease and has shown promising results in improving cognitive function and reducing neuroinflammation. In a study published in the Journal of Pharmacology and Experimental Therapeutics, BPN-14770 was shown to improve memory and learning in a mouse model of Alzheimer's disease. Another study published in the Journal of Neuroinflammation showed that BPN-14770 reduced neuroinflammation and improved synaptic plasticity in a rat model of Alzheimer's disease.
Propriétés
IUPAC Name |
N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-(4-nitrophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c30-25(19-33-24-12-10-23(11-13-24)29(31)32)26-21-6-8-22(9-7-21)28-16-14-27(15-17-28)18-20-4-2-1-3-5-20/h1-13H,14-19H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELYLWFDJYYPOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)piperazine oxalate](/img/structure/B4078081.png)
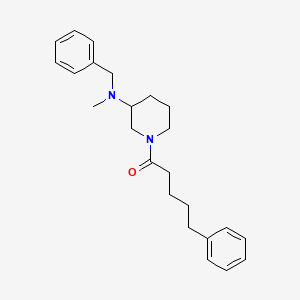
![1-[2-(5-methyl-2-nitrophenoxy)ethyl]piperazine oxalate](/img/structure/B4078090.png)
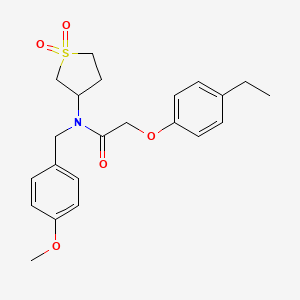
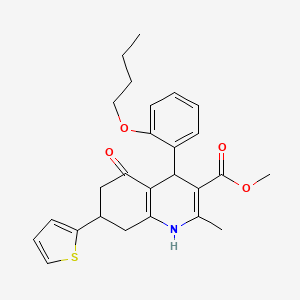
![6-amino-4-(3-chlorophenyl)-3-(4-ethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4078116.png)
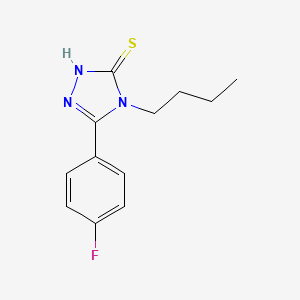
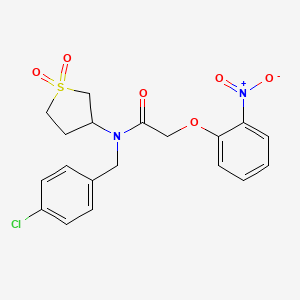
![N-{3-[(3,5-dimethyl-1-piperidinyl)carbonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B4078149.png)
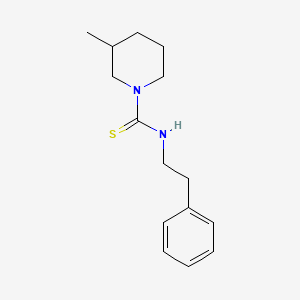
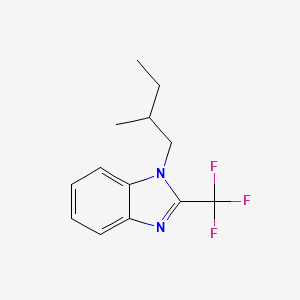
![1-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol](/img/structure/B4078172.png)
![4-(1-benzofuran-2-ylcarbonyl)-5-(4-ethylphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4078178.png)
